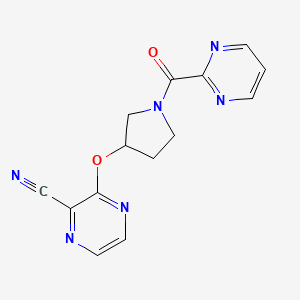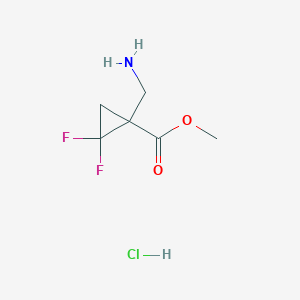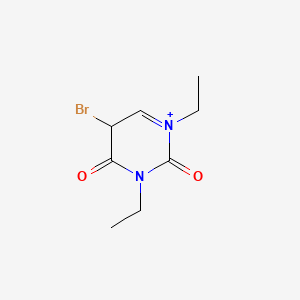
(2-((2-Methoxy-5-methylphenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .
Synthesis Analysis
The synthesis of this compound and its derivatives has been discussed in several studies . For instance, compounds 2 and 14 have been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups . The exact structure would require more specific information or a detailed analysis using specialized software.Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its biological activity . For example, it has been shown to inhibit the proliferation of MCF-7 cancer cells .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure . More specific information would require a detailed analysis using specialized software or experimental data.Wissenschaftliche Forschungsanwendungen
- Application : 2-Methoxy-5-methylphenyl isocyanate serves as a precursor for developing σ2 receptor ligands. These ligands have potential applications in neurobiology, cancer research, and drug development .
- Relevance : 2-Methoxy-5-methylphenyl isocyanate contains an indole moiety. Understanding its pharmacological activity can shed light on its potential therapeutic applications .
- Connection : The indole portion of 2-Methoxy-5-methylphenyl isocyanate resembles IAA. Investigating its effects on plant physiology could be valuable .
- Intramolecular Hydrogen Bonds : X-ray analysis reveals a V-type intramolecular hydrogen bond between the amino and triazole groups in related thiazole derivatives. Such bonds influence molecular conformation and stability .
Sigma-2 Receptor Ligands
Indole Derivatives and Pharmacological Activity
Plant Hormone Analogues
Thiazole Derivatives and Intramolecular Hydrogen Bonds
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(2-methoxy-5-methylanilino)-1,3-thiazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c1-14-4-5-17(28-2)15(12-14)23-20-24-16(13-29-20)18(27)25-8-10-26(11-9-25)19-21-6-3-7-22-19/h3-7,12-13H,8-11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCVICHRSFLAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(benzylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703651.png)




![2,3-dimethoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2703657.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2703658.png)
![4-fluoro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2703659.png)
![N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2703660.png)



![1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2703670.png)